

Application Notes and Protocols: PND-1186 Hydrochloride Stock Solution Preparation

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Compound of Interest

Compound Name: PND-1186 hydrochloride

Cat. No.: B1651901

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions for **PND-1186 hydrochloride** (also known as VS-4718 hydrochloride), a potent and selective inhibitor of Focal Adhesion Kinase (FAK).

Compound Information

PND-1186 is a reversible small molecule inhibitor of FAK with an IC₅₀ of 1.5 nM for the recombinant enzyme.^{[1][2][3][4]} In cellular assays, it inhibits FAK autophosphorylation at Tyr-397 with an IC₅₀ of approximately 100 nM in breast cancer cells.^{[1][3][5][6]} The inhibition of FAK signaling disrupts processes such as cell adhesion, migration, and survival, making PND-1186 a valuable tool for cancer research.^{[3][4]} Specifically, it has been shown to promote tumor cell apoptosis in three-dimensional (3D) culture environments.^{[2][6][7]}

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of PND-1186 and its hydrochloride salt. Using the batch-specific molecular weight provided on the product's certificate of analysis is always recommended for the most accurate concentration calculations.

Property	PND-1186 (Free Base)	PND-1186 Hydrochloride	Data Source
Alternate Names	VS-4718, SR-2516	VS-4718 hydrochloride	[1][5]
CAS Number	1061353-68-1	1356154-94-3	[4][5][8]
Molecular Formula	C ₂₅ H ₂₆ F ₃ N ₅ O ₃	C ₂₅ H ₂₇ ClF ₃ N ₅ O ₃	[4][8]
Molecular Weight	501.51 g/mol	537.96 g/mol	[4][7][8][9][10]
Solubility (DMSO)	≥ 34 mg/mL (67.80 mM)	100 mg/mL (185.89 mM)	[1][4][5][10]
Solubility (Water)	Insoluble	20 mg/mL (37.18 mM)	[2][5][10]
In Vitro IC ₅₀	1.5 nM (recombinant FAK)	1.5 nM (recombinant FAK)	[1][2][3][4][7]
Cellular IC ₅₀	~100 nM (FAK pY397)	~100 nM (FAK pY397)	[1][2][3][5][6]

Experimental Protocols

3.1. Materials and Equipment

- **PND-1186 hydrochloride** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, deionized, or ultrapure water (for aqueous preps)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryovials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Ultrasonic bath (recommended for dissolution)

- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for most in vitro cell-based assays.

- Pre-weighing Preparation: Before opening the vial, briefly centrifuge the **PND-1186 hydrochloride** powder to ensure all contents are at the bottom.
- Weighing: Carefully weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock, weigh 5.38 mg of **PND-1186 hydrochloride**.
 - Calculation:
 - $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.001 \text{ L} \times 0.010 \text{ mol/L} \times 537.96 \text{ g/mol} = 0.00538 \text{ g} = 5.38 \text{ mg}$
- Dissolution:
 - Add the appropriate volume of high-quality DMSO to the vial containing the powder. For hygroscopic compounds like PND-1186, using newly opened DMSO is recommended to ensure maximum solubility.[\[1\]](#)[\[5\]](#)[\[10\]](#)
 - Vortex the solution for 1-2 minutes to facilitate dissolution.
 - If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[\[5\]](#)[\[10\]](#) Visually inspect for any remaining particulates.
- Aliquoting and Storage:
 - Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[\[1\]](#)[\[7\]](#)
 - Clearly label each aliquot with the compound name, concentration, date, and solvent.

3.3. Protocol 2: Preparation of an Aqueous Stock Solution

This protocol is suitable for certain in vitro applications or for preparing formulations for in vivo studies. **PND-1186 hydrochloride** is water-soluble.^{[2][5][10]}

- Weighing: Following the same procedure as above, weigh the desired amount of **PND-1186 hydrochloride**. For example, to prepare 1 mL of a 20 mg/mL solution, weigh 20 mg.
- Dissolution:
 - Add the appropriate volume of sterile, ultrapure water.
 - Vortex thoroughly.
 - Use of an ultrasonic bath is recommended to ensure complete dissolution.^{[5][10]}
- Sterilization (Optional): If required for the application, sterilize the aqueous solution by passing it through a 0.22 µm syringe filter.
- Aliquoting and Storage: Aliquot the solution into sterile tubes for storage as described in the DMSO protocol.

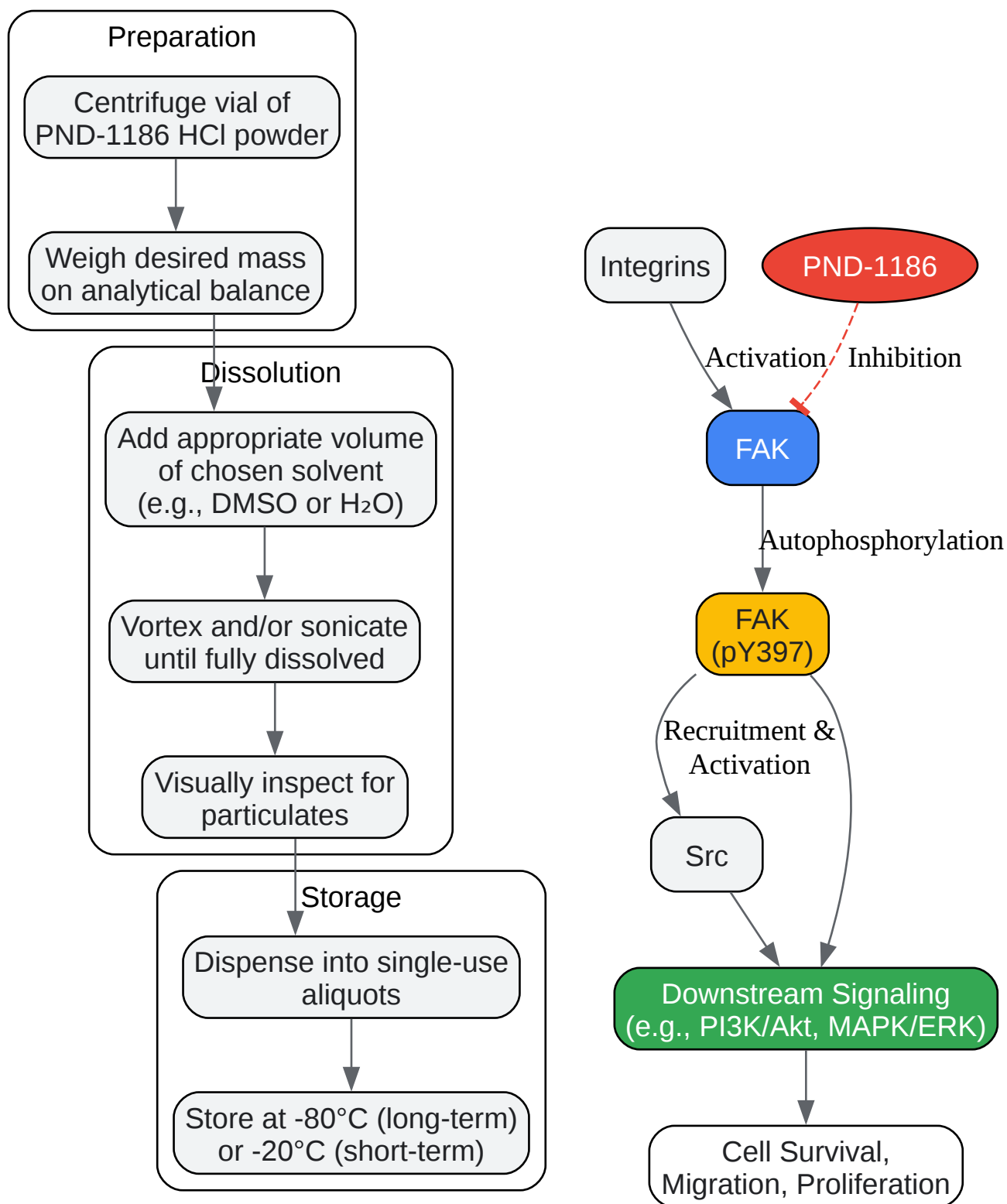
3.4. Storage and Stability

Proper storage is essential to maintain the activity of the compound.

- Solid Powder: Store the powder at -20°C for up to 3 years.^{[7][8]}
- Stock Solutions in Solvent:
 - For long-term storage, store aliquots at -80°C for up to 1 year.^{[1][7]} Some suppliers suggest 6 months.^{[5][8][10]}
 - For short-term storage, aliquots can be kept at -20°C for up to 1 month.^{[1][5][7][8][10]}
- Handling: Always thaw aliquots completely and bring them to room temperature before opening and diluting into experimental media. Avoid repeated freeze-thaw cycles.^{[1][7]}

Visualized Workflows and Pathways

4.1. Stock Solution Preparation Workflow

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